molecular formula C10H11N3O2 B13299247 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13299247
M. Wt: 205.21 g/mol
InChI Key: ZUUQDKOWKVXXJL-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H11N3O2. This compound is of interest due to its unique structure, which combines a pyrimidine ring with an amino group and a carboxylic acid group. The presence of the pent-1-yn-3-yl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate amine and alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the pent-1-yn-3-yl group. The reaction conditions often include a base, such as triethylamine, and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are typical for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The presence of the pent-1-yn-3-yl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

    2-Aminopyrimidine-5-carboxylic acid: Lacks the pent-1-yn-3-yl group, resulting in different reactivity and biological activity.

    2-[(Pent-1-yn-3-yl)amino]pyrimidine: Lacks the carboxylic acid group, affecting its solubility and potential interactions.

Uniqueness: The combination of the pent-1-yn-3-yl group with the amino and carboxylic acid functionalities makes 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid unique. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-8(4-2)13-10-11-5-7(6-12-10)9(14)15/h1,5-6,8H,4H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

ZUUQDKOWKVXXJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

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